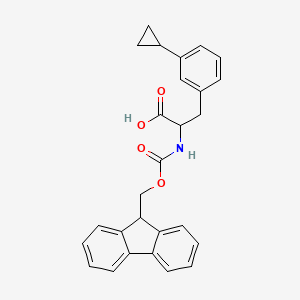
S-(-)-Lisuride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(-)-Lisuride: is a synthetic ergoline derivative that belongs to the class of compounds known as dopamine receptor agonists. It is structurally related to lysergic acid and is primarily used in the treatment of Parkinson’s disease and migraine disorders. The compound exhibits high affinity for dopamine D2 receptors, as well as serotonin and adrenergic receptors, making it a versatile agent in neuropharmacology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(-)-Lisuride typically involves multiple steps starting from lysergic acid. The key steps include:
Amidation: Lysergic acid is first converted to its amide derivative.
Reduction: The amide is then reduced to the corresponding amine.
Cyclization: The amine undergoes cyclization to form the ergoline ring system.
Resolution: The racemic mixture is resolved to obtain the S-(-)-enantiomer.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic steps to achieve high yield and purity. This often includes the use of advanced chromatographic techniques for the resolution of enantiomers and the employment of catalytic hydrogenation for the reduction steps.
化学反应分析
Types of Reactions: S-(-)-Lisuride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is commonly employed.
Substitution: Nucleophiles such as alkyl halides can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated derivatives.
科学研究应用
S-(-)-Lisuride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other ergoline derivatives.
Biology: The compound is employed in studies related to dopamine receptor function and signaling pathways.
Medicine: this compound is used in the treatment of Parkinson’s disease, migraine, and hyperprolactinemia.
Industry: It is used in the production of pharmaceuticals targeting neurological disorders.
作用机制
S-(-)-Lisuride exerts its effects primarily through its action on dopamine D2 receptors. It acts as an agonist, stimulating these receptors and thereby modulating neurotransmitter release and neuronal activity. Additionally, it has affinity for serotonin and adrenergic receptors, contributing to its broad pharmacological profile. The compound’s interaction with these receptors leads to the modulation of various signaling pathways involved in motor control, mood regulation, and endocrine function.
相似化合物的比较
Bromocriptine: Another dopamine agonist used in the treatment of Parkinson’s disease and hyperprolactinemia.
Pergolide: A dopamine agonist with similar applications but a different receptor binding profile.
Cabergoline: Known for its long half-life and high affinity for dopamine receptors.
Uniqueness: S-(-)-Lisuride is unique due to its high affinity for multiple receptor types, including dopamine, serotonin, and adrenergic receptors. This multi-receptor activity makes it a versatile agent in the treatment of various neurological and endocrine disorders.
属性
IUPAC Name |
1,1-diethyl-3-(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRGVLQUQGGVSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860218 |
Source


|
| Record name | N′-(9,10-Didehydro-6-methylergolin-8-yl)-N,N-diethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860177-23-7 |
Source


|
| Record name | N′-(9,10-Didehydro-6-methylergolin-8-yl)-N,N-diethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



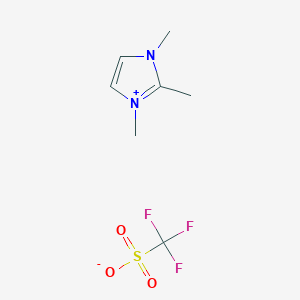

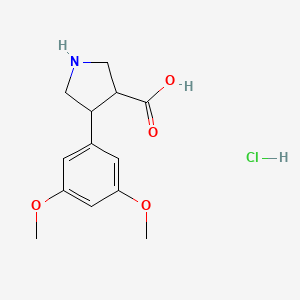
![8-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12096441.png)
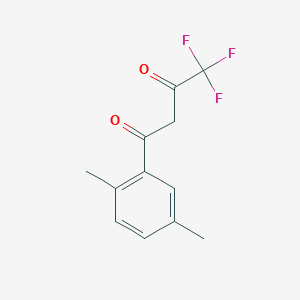

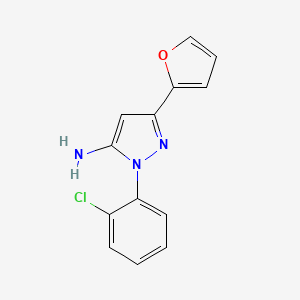

![4-Ethyl-1-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)cyclohexane-1-carboxyl+](/img/structure/B12096501.png)

